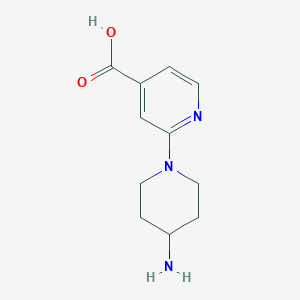

2-(4-aminopiperidin-1-yl)isonicotinic acid

Description

BenchChem offers high-quality 2-(4-aminopiperidin-1-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-aminopiperidin-1-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYBPMDIWWPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-aminopiperidin-1-yl)isonicotinic acid

Foreword: The Strategic Importance of the 2-(4-aminopiperidin-1-yl)isonicotinic acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionality is perpetual. The 2-(4-aminopiperidin-1-yl)isonicotinic acid molecule emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its architecture, featuring a pyridine carboxylic acid core linked to a functionalized piperidine ring, presents a unique three-dimensional profile. This structure is particularly compelling as the piperidine moiety can serve as a key pharmacophore, engaging in crucial interactions with biological targets, while the isonicotinic acid portion provides a handle for further derivatization or can act as a hydrogen bond donor/acceptor.[1] The primary amino group on the piperidine ring offers a site for bio-conjugation or for tailoring pharmacokinetic properties, making this scaffold a versatile platform for the development of new therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and the analytical techniques essential for its thorough characterization, grounded in established chemical principles and field-proven insights.

I. Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-(4-aminopiperidin-1-yl)isonicotinic acid, points towards a nucleophilic aromatic substitution (SNAr) as the key bond-forming step. The disconnection of the C-N bond between the pyridine ring and the piperidine nitrogen reveals two readily available starting materials: 2-chloroisonicotinic acid and 4-aminopiperidine.

The choice of 2-chloroisonicotinic acid as the electrophilic partner is strategic. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack.[2][3] This activation is crucial for the reaction to proceed under reasonably mild conditions. 4-aminopiperidine, the nucleophile, offers its secondary amine for the substitution reaction. To prevent self-reaction or polymerization of the 4-aminopiperidine and to control the regioselectivity of the substitution, the primary amine is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group can be readily removed under acidic conditions in the final step.

II. Detailed Experimental Protocol

This section outlines a validated, step-by-step protocol for the synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid.

Step 1: Synthesis of tert-butyl (1-(4-carboxypyridin-2-yl)piperidin-4-yl)carbamate (Protected Intermediate)

The core of the synthesis is the nucleophilic aromatic substitution reaction.

Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloroisonicotinic acid (1.0 eq.) and tert-butyl piperidin-4-ylcarbamate (1.2 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a slight excess of the amine ensures the complete consumption of the limiting electrophile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. The elevated temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the pyridine ring's aromaticity.[2]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (1M HCl). This will precipitate the product while keeping the unreacted amine in its protonated, water-soluble form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product under vacuum to yield tert-butyl (1-(4-carboxypyridin-2-yl)piperidin-4-yl)carbamate as a solid.

-

Step 2: Deprotection to Yield 2-(4-aminopiperidin-1-yl)isonicotinic acid

The final step involves the removal of the Boc protecting group to unveil the primary amine.

Protocol:

-

Acidic Cleavage: Suspend the protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (4M HCl in dioxane). The strong acid protonates the Boc group, leading to its cleavage as gaseous isobutene and carbon dioxide.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification:

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

-

Collect the solid by filtration.

-

To obtain the free base, dissolve the salt in a minimal amount of water and adjust the pH to approximately 7-8 with a mild base like sodium bicarbonate. The zwitterionic product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(4-aminopiperidin-1-yl)isonicotinic acid.

-

III. Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations for 2-(4-aminopiperidin-1-yl)isonicotinic acid |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), piperidine ring protons (δ 1.5-4.0 ppm), and the primary amine protons (a broad singlet). |

| ¹³C NMR | Resonances for the pyridine ring carbons (δ 110-160 ppm), the carboxylic acid carbon (δ ~165-175 ppm), and the piperidine ring carbons (δ 25-60 ppm).[4][5][6] |

| FT-IR | Characteristic absorption bands for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretches of the primary amine (~3300-3400 cm⁻¹), and C-N stretches. |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or TFA is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram.

IV. Conclusion and Future Perspectives

This guide has detailed a logical and efficient synthetic pathway to 2-(4-aminopiperidin-1-yl)isonicotinic acid, a molecule of considerable interest in drug discovery. The outlined SNAr approach is robust and amenable to scale-up. The provided characterization framework ensures the unambiguous confirmation of the product's structure and purity. The versatility of this scaffold, with its multiple points for derivatization, opens up a vast chemical space for the exploration of new bioactive compounds. Future work could focus on the parallel synthesis of a library of derivatives by modifying the primary amine or the carboxylic acid, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

- G., Pretsch, E., & Bühlmann, P. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Isonicotinic acid. (n.d.). In PubChem. Retrieved from [Link]

-

4-Aminopiperidine. (n.d.). In PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a molecule of interest in contemporary drug discovery. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document establishes a predictive profile based on the analysis of its constituent functional groups. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to conduct a thorough and accurate physicochemical characterization essential for advancing novel chemical entities through the development pipeline.

Introduction: Unveiling a Molecule of Interest

The journey of a drug from concept to clinic is fundamentally underpinned by a deep understanding of its physicochemical properties. These characteristics—such as acidity, lipophilicity, solubility, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its potential as a therapeutic agent. This guide focuses on 2-(4-aminopiperidin-1-yl)isonicotinic acid, a compound featuring a confluence of functional groups that suggest a complex and intriguing physicochemical profile.

Given that this molecule is not extensively documented in publicly accessible literature, this guide serves a dual purpose. Firstly, it presents a theoretically derived profile of its key physicochemical properties, offering a robust starting point for investigation. Secondly, and more critically, it provides detailed, actionable experimental protocols for the empirical determination of these properties. The methodologies described are grounded in established standards, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and data integrity.

Molecular Structure and Predicted Physicochemical Profile

The structure of 2-(4-aminopiperidin-1-yl)isonicotinic acid combines three key pharmacophoric elements: an isonicotinic acid core, a piperidine linker, and a primary amino group. This unique combination suggests the molecule is amphoteric and likely zwitterionic at physiological pH.

-

Isonicotinic Acid Moiety: The pyridine ring and its carboxylic acid group are central to the molecule's identity. Isonicotinic acid itself is a well-characterized compound with a pKa of approximately 4.96 for the carboxylic acid and is known to be a stable, crystalline solid.[1][2][3]

-

Piperidine Ring: This saturated heterocycle acts as a linker and influences the overall lipophilicity and conformational flexibility of the molecule.

-

Amino Group: The primary amine on the piperidine ring is a basic center, contributing to a second pKa and enhancing the potential for hydrogen bonding and aqueous solubility. The pKa of a simple aminopiperidine is typically in the range of 9-10.[4][5]

Based on this structural analysis, a set of predicted physicochemical properties can be postulated, which are summarized in the table below. These values serve as initial estimates to guide experimental design.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₅N₃O₂ | --- |

| Molecular Weight | 221.26 g/mol | --- |

| pKa₁ (Carboxylic Acid) | ~4-5 | Influence of the electron-withdrawing pyridine ring on the isonicotinic acid moiety. |

| pKa₂ (Pyridine Nitrogen) | ~2-3 | Expected pKa for a protonated pyridine ring. |

| pKa₃ (Piperidine Amine) | ~9-10 | Typical pKa for a primary amine on a saturated heterocyclic ring. |

| logP (Octanol/Water) | Low to moderate | The presence of multiple polar, ionizable groups is expected to result in a relatively low partition coefficient for the neutral species. |

| Aqueous Solubility | pH-dependent | Expected to be lowest near its isoelectric point and higher at acidic and basic pH values due to salt formation. |

| Melting Point | High (>200 °C) | Zwitterionic nature and extensive hydrogen bonding capabilities suggest a high lattice energy. |

| Chemical Stability | Generally stable | The core aromatic and saturated rings are robust. Potential for oxidation at the amino group under harsh conditions. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the empirical validation of the predicted properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Scientific Rationale: Potentiometric titration is a highly accurate and direct method for determining pKa values.[6] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which 50% of an ionizable group is protonated or deprotonated, which corresponds to its pKa.[1][7] For a molecule with multiple ionizable centers like 2-(4-aminopiperidin-1-yl)isonicotinic acid, this method can resolve the distinct pKa values.

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a final concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[8]

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[7]

-

Titration Setup: Place 20 mL of the analyte solution in a thermostatted vessel at 25 °C. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[1] Purge the solution with nitrogen to remove dissolved CO₂.[7]

-

Titration Procedure:

-

To determine the acidic pKa, titrate the solution with a standardized 0.1 M NaOH solution.

-

To determine the basic pKa values, first acidify the solution to ~pH 1.5 with standardized 0.1 M HCl, then titrate with 0.1 M NaOH.

-

-

Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are found at the midpoints of the buffer regions on the titration curve.[1]

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Scientific Rationale: The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. The shake-flask method, as described in OECD Guideline 107, is the gold standard for its direct determination.[9][10] It involves measuring the equilibrium concentration of the compound in both phases of an octanol-water system.

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a known amount of this stock solution to a series of test vessels containing varying, precisely measured ratios of the pre-saturated n-octanol and water. The final concentration should not exceed 0.01 M.[11]

-

Equilibration: Shake the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).[12]

-

Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions.[10]

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be performed in triplicate.[11]

Determination of Aqueous Solubility

Scientific Rationale: Aqueous solubility is a fundamental property that affects drug absorption and formulation. The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with an aqueous medium until the solution is saturated.[13] Given the amphoteric nature of 2-(4-aminopiperidin-1-yl)isonicotinic acid, its solubility will be highly dependent on pH.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid should be visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

-

Sample Processing: After equilibration, allow the solids to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved particles.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. Plot solubility versus pH to generate a pH-solubility profile.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Scientific Rationale: DSC is a powerful technique for determining the melting point (Tm) and other thermal transitions of a material.[15] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram and provides information about purity and solid-state form.[16][17]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[18]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.[19] Prepare an empty, sealed pan as a reference.

-

DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15]

-

Data Analysis: Record the heat flow versus temperature. The melting point is typically taken as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.

Chemical Stability Assessment

Scientific Rationale: Evaluating the chemical stability of a new drug substance is a critical regulatory requirement.[20] Stability studies are designed to determine how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[21][22]

Experimental Protocol:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

-

Stress Testing: Subject the compound (in solid state and in solution at different pH values) to forced degradation conditions (e.g., heat, acid, base, oxidation, light) to identify potential degradation pathways.[22]

-

Formal Stability Study: Store samples of the solid compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions in controlled environmental chambers.[21]

-

Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them using the stability-indicating HPLC method for purity, assay, and the presence of degradation products.[23]

-

Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life for the compound.[21]

Conclusion

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

-

U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

-

ResearchGate. (2011). Physicochemical properties and antimycobacterial activity of synthesized isoniazid derivatives. Retrieved from [Link]

-

QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]

-

CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

-

ResearchGate. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

-

PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. enfo.hu [enfo.hu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. cmclaboratories.com [cmclaboratories.com]

- 18. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. fda.gov [fda.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. ema.europa.eu [ema.europa.eu]

- 23. edaegypt.gov.eg [edaegypt.gov.eg]

A Comprehensive Technical Guide to 2-(4-aminopiperidin-1-yl)isonicotinic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Disclaimer: As of the latest database searches, a specific CAS number for 2-(4-aminopiperidin-1-yl)isonicotinic acid has not been publicly registered. This suggests the compound may be a novel chemical entity, and the information presented herein is a synthesis of established chemical principles, data from structurally related analogues, and predictive modeling.

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry, the assembly of privileged scaffolds is a cornerstone of rational drug design. The title compound, 2-(4-aminopiperidin-1-yl)isonicotinic acid, represents a unique molecular architecture combining two pharmacologically significant moieties: the isonicotinic acid core and a 4-aminopiperidine substituent. Isonicotinic acid and its derivatives are renowned for their diverse biological activities, most notably as the basis for the antitubercular drug isoniazid.[1][2] The 4-aminopiperidine framework is a key building block in a variety of therapeutic agents, contributing to their central nervous system activity and serving as a versatile scaffold for combinatorial chemistry.[3][4]

This guide provides a comprehensive technical overview of 2-(4-aminopiperidin-1-yl)isonicotinic acid, from its proposed synthesis and predicted physicochemical properties to its potential applications in drug discovery. We will delve into the rationale behind its design and outline detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for 2-(4-aminopiperidin-1-yl)isonicotinic acid, calculated using computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₅N₃O₂ | Defines the elemental composition. |

| Molecular Weight | 221.26 g/mol | Influences absorption and distribution. |

| logP (Octanol/Water) | 0.8 | Indicates hydrophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 78.6 Ų | Predicts transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Influences binding to biological targets. |

| Hydrogen Bond Acceptors | 4 | Influences binding to biological targets. |

| pKa (most acidic) | 4.5 | Affects ionization state at physiological pH. |

| pKa (most basic) | 9.8 | Affects ionization state at physiological pH. |

Proposed Synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic Acid

The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid can be approached through a nucleophilic aromatic substitution (SNAAr) reaction, a robust method for the formation of C-N bonds on electron-deficient aromatic rings.

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(4-aminopiperidin-1-yl)isonicotinic acid.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2-chloroisonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl (piperidin-4-yl)carbamate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the crude intermediate, 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)isonicotinic acid.

Step 2: Boc Deprotection

-

Dissolve the crude intermediate from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

Step 3: Purification

-

The crude product can be purified by reverse-phase high-performance liquid chromatography (HPLC) or by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield 2-(4-aminopiperidin-1-yl)isonicotinic acid of high purity (≥95%).[5]

Rationale for Experimental Choices:

-

SNAAr Reaction: This is a well-established method for the synthesis of 2-substituted pyridines.[6] The electron-withdrawing carboxylic acid group of 2-chloroisonicotinic acid activates the 2-position for nucleophilic attack.

-

Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the 4-aminopiperidine prevents side reactions at the primary amine during the SNAAr reaction and is readily removed under acidic conditions.

-

DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the piperidine nucleophile.

-

DMSO: A polar aprotic solvent is ideal for SNAAr reactions as it can solvate the cationic intermediates.

Potential Applications and Mechanism of Action

The unique structural combination of 2-(4-aminopiperidin-1-yl)isonicotinic acid suggests several potential applications in drug discovery, particularly as an inhibitor of enzymes or a ligand for receptors where the isonicotinic acid and aminopiperidine moieties can interact with specific binding pockets.

Hypothetical Target: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with substituents that project into specificity pockets. The isonicotinic acid moiety could form hydrogen bonds with the hinge region of a kinase, a common interaction for this class of inhibitors. The 4-aminopiperidine group could then extend into a solvent-exposed region or a specific sub-pocket, potentially conferring selectivity.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Characterization and Biological Evaluation

Compound Characterization

Full characterization of the synthesized 2-(4-aminopiperidin-1-yl)isonicotinic acid is essential to confirm its identity and purity.[7][8]

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the protons on the pyridine and piperidine rings. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula. |

| Melting Point | A sharp melting range for a pure crystalline solid. |

| Purity by HPLC | A single major peak with >95% purity. |

In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of the compound against a target kinase.[9][10]

-

Reagents and Materials:

-

Target kinase

-

Substrate peptide

-

ATP

-

Assay buffer

-

2-(4-aminopiperidin-1-yl)isonicotinic acid (test compound)

-

Positive control inhibitor

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the kinase, substrate, and test compound or control.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Pharmacokinetic Study

A preliminary pharmacokinetic study in a rodent model can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

-

Animal Model: Male Sprague-Dawley rats (n=3 per group).

-

Dosing:

-

Intravenous (IV) administration: 2 mg/kg via the tail vein.

-

Oral (PO) administration: 10 mg/kg via oral gavage.

-

-

Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

-

Sample Analysis:

-

Process blood samples to obtain plasma.

-

Extract the compound from plasma using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) using non-compartmental analysis.

-

Conclusion

2-(4-aminopiperidin-1-yl)isonicotinic acid is a novel chemical entity with the potential for interesting biological activities, stemming from the combination of its isonicotinic acid and 4-aminopiperidine components. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental protocols provide a clear path for researchers to synthesize and investigate the therapeutic potential of this promising scaffold. Further studies are warranted to explore its biological activities and establish its potential as a lead compound in drug discovery programs.

References

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

-

Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

-

What is an Inhibition Assay? Biobide. [Link]

-

Isonicotinic acid. Grokipedia. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

- Isonicotinic Acid. The Merck Index online.

-

Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed. [Link]

-

What models are used in in vivo pharmacokinetics studies? Patsnap Synapse. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. American Chemical Society. [Link]

-

In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. [Link]

-

Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

-

Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem. [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Publications. [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

-

Evaluating in vivo data for drug metabolism and transport: lessons from Kirchhoff's Laws. Frontiers in Pharmacology. [Link]

-

Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. [Link]

- Isonicotinic acid: Structure, synthesis, applications and biochemical significance. A blog.

-

In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides. ResearchGate. [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

- Method for preparing 4-Boc-aminopiperidine.

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

-

Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

-

Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

-

6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

-

In vitro enzymatic assay. ResearchGate. [Link]

-

2-(4-AMINOPIPERIDIN-1-YL)ISONICOTINONITRILE HYDROCHLORIDE. 2a biotech. [Link]

- Successful Completion of a Research Degree: Guidelines for Experimentalists. University of Cambridge.

-

organic chemistry characterization data. YouTube. [Link]

-

How To: Write an Experimental. University of Rochester. [Link]

-

Isonicotinic acid. Wikipedia. [Link]

- Process for preparing isonicotinic acid.

-

Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

-

Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gradstudents.ch.cam.ac.uk [gradstudents.ch.cam.ac.uk]

- 8. How To [chem.rochester.edu]

- 9. blog.biobide.com [blog.biobide.com]

- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 11. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

Biological Activity Screening of Novel Isonicotinic Acid Derivatives: A Practical Guide to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, represents a cornerstone in medicinal chemistry. Its most famed derivative, isoniazid, remains a first-line treatment for tuberculosis, a testament to the scaffold's therapeutic viability.[1][2][3] The derivatization of the isonicotinic acid core offers a fertile ground for discovering novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive framework for the systematic biological activity screening of new isonicotinic acid derivatives. We move beyond mere procedural lists to instill a deeper understanding of the causality behind experimental design, ensuring that each protocol functions as a self-validating system. This document is structured to guide researchers through the logical progression of a screening campaign, from initial broad-spectrum assessments to more targeted mechanistic assays, covering key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activity.

The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

Isonicotinic acid and its hydrazide derivative, isoniazid, are not merely synthetic curiosities; they are foundational structures with proven clinical impact. Isoniazid functions as a prodrug, activated by the mycobacterial enzyme catalase-peroxidase (KatG).[2][3][4] This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][4][5] This well-understood mechanism provides a powerful rationale for exploring novel derivatives. By modifying the core structure, researchers can modulate physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution, potentially leading to:

-

Broadened Spectrum of Activity: Targeting different pathogens or disease pathways.

-

Enhanced Potency: Achieving therapeutic effects at lower concentrations.

-

Overcoming Resistance: Developing agents effective against strains resistant to existing drugs like isoniazid.[6]

-

Novel Mechanisms of Action: Uncovering entirely new biological targets.

This guide outlines the critical first steps in realizing that potential: a robust and logical screening cascade.

Caption: High-level workflow for screening novel isonicotinic acid derivatives.

Anticancer Activity Screening

Recent studies have highlighted the potential for isoniazid derivatives to exhibit potent cytotoxic activity against various human cancer cell lines.[7][8][9] The rationale often involves targeting unique metabolic pathways in cancer cells or inducing apoptosis. The primary screening goal is to identify compounds that reduce cancer cell viability.

Core Principle: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT substrate, yielding purple formazan crystals.[11][12] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[13]

Caption: The core principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is designed for a 96-well plate format and must be performed under aseptic conditions.

Reagents & Materials:

-

Cell Line: e.g., HCT-116 (colon), OVCAR-8 (ovary), SF-295 (glioblastoma).[7]

-

Culture Medium: Appropriate for the chosen cell line (e.g., EMEM) with 10% FBS.[14]

-

Test Compounds: Stock solutions (e.g., 10 mM in DMSO), serially diluted.

-

MTT Solution: 5 mg/mL MTT in sterile PBS. Filter-sterilize and protect from light.[11][13]

-

Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[11]

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Vehicle Control: DMSO at the highest concentration used for test compounds.

-

96-well flat-bottom plates, multichannel pipette, spectrophotometer.

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension (e.g., 7,500 cells/well) into each well of a 96-well plate.[11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: The next day, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of the test compounds, positive control, or vehicle control. Each concentration should be tested in triplicate.

-

Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[11]

-

Formazan Formation: Incubate for 3-4 hours at 37°C.[13][15] During this time, purple crystals will become visible in viable cells.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the MTT solvent (solubilization solution) to each well.[11][12]

-

Dissolution & Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[11][16] Measure the absorbance (OD) at 570-590 nm using a microplate reader.[13][16]

Data Presentation and Interpretation

Data should be processed to calculate the percentage of cell viability relative to the vehicle control. The results are typically summarized in a table and used to determine the IC50 value (the concentration of a compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Screening Data for Isonicotinic Acid Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Max Inhibition (%) |

| IAD-001 | HCT-116 | 15.2 | 98% |

| IAD-002 | HCT-116 | > 100 | 25% |

| IAD-003 | HCT-116 | 2.5 | 99% |

| Doxorubicin | HCT-116 | 0.8 | 100% |

Compounds with low IC50 values (e.g., IAD-003) are considered "hits" for further investigation.

Antimicrobial Activity Screening

The historical success of isoniazid makes antimicrobial screening a logical and high-priority avenue for novel derivatives.[17][18] The goal is to identify compounds that inhibit the growth of pathogenic bacteria or fungi.

Core Principle: Agar Well Diffusion

The agar well diffusion method is a widely used, cost-effective technique to evaluate antimicrobial activity.[19][20][21][22] The surface of an agar plate is inoculated with a standardized microbial lawn. Wells are then punched into the agar, and the test compounds are added to these wells. The compounds diffuse outward into the agar. If a compound is effective, it will create a clear "zone of inhibition" where the microorganism cannot grow. The diameter of this zone is proportional to the compound's antimicrobial potency.

Detailed Protocol: Agar Well Diffusion

Reagents & Materials:

-

Microbial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[23][24]

-

Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).[21]

-

Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: The solvent used to dissolve the compounds (e.g., 10% DMSO).[19]

-

Sterile Petri dishes, sterile cork borer (6 mm), micropipettes, incubator.

Step-by-Step Methodology:

-

Inoculum Preparation: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C for 24 hours. Adjust the turbidity of the culture to match the 0.5 McFarland standard to achieve a standardized inoculum concentration.[21]

-

Plate Inoculation: Using a sterile cotton swab, spread the standardized microbial inoculum evenly over the entire surface of an MHA plate to create a bacterial lawn.

-

Well Creation: Aseptically punch wells (6 mm diameter) into the inoculated agar plate using a sterile cork borer.[19][20]

-

Compound Loading: Pipette a fixed volume (e.g., 100 µL) of each test compound, positive control, and negative control into separate wells.[19]

-

Pre-diffusion (Optional but Recommended): Allow the plates to sit at 4°C for 30 minutes to permit compound diffusion before microbial growth begins.[19]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[19][25]

-

Measurement: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.

Data Presentation and Interpretation

The diameter of the zone of inhibition provides a quantitative measure of antimicrobial activity. Larger zones indicate higher potency.

Table 2: Hypothetical Antimicrobial Screening Data (Zone of Inhibition, mm)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) |

| IAD-001 | 18 mm | 0 mm |

| IAD-002 | 0 mm | 0 mm |

| IAD-003 | 22 mm | 15 mm |

| Ciprofloxacin | 30 mm | 25 mm |

| DMSO (10%) | 0 mm | 0 mm |

Compounds showing significant zones of inhibition (e.g., IAD-001, IAD-003) warrant follow-up studies like Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity Screening

Derivatives of nicotinic and isonicotinic acid have demonstrated significant anti-inflammatory properties, often superior to standard drugs like ibuprofen.[26][27][28] A key mechanism for inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[29][30]

Core Principle: Cyclooxygenase (COX) Inhibition Assay

This assay measures a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[31] By quantifying the reduction in prostaglandin production in the presence of a test compound, one can determine its inhibitory potency. Screening against both isoforms is crucial to assess selectivity; selective COX-2 inhibition is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.[32]

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol uses a commercial colorimetric inhibitor screening assay kit, which is a common and reliable method.

Reagents & Materials:

-

Enzymes: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Assay Kit: e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.

-

Test Compounds: Stock solutions in a suitable solvent.

-

Positive Control: A known COX inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

-

96-well plate, spectrophotometer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the manufacturer's protocol.

-

Compound Addition: To separate wells in a 96-well plate, add buffer, heme, the test compound (at various concentrations), and either the COX-1 or COX-2 enzyme. Include wells for a 100% initial activity control (no inhibitor) and a background control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate for the time specified by the kit (e.g., 2 minutes) at room temperature.

-

Develop & Read: Add the colorimetric substrate and developing reagents as per the kit instructions. This will produce a colored product proportional to the amount of prostaglandin generated. Read the absorbance at the specified wavelength (e.g., 405 nm).

Data Presentation and Interpretation

Calculate the percentage of COX inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values for both COX-1 and COX-2.

Table 3: Hypothetical Anti-inflammatory Screening Data (COX Inhibition)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| IAD-001 | 5.5 | 0.9 | 6.1 |

| IAD-002 | > 50 | > 50 | - |

| IAD-003 | 25.1 | 0.5 | 50.2 |

| Ibuprofen | 11.2 | 8.5 | 1.3 |

| Celecoxib | 28.0 | 0.04 | 700 |

A high selectivity index indicates preferential inhibition of COX-2 (e.g., IAD-003), which is a desirable characteristic for developing safer anti-inflammatory drugs.

References

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Google Search.

- Mechanism of action of Isoniazid. (2022). ChemicalBook.

- Isoniazid. (n.d.). Wikipedia.

- MTT assay protocol. (n.d.). Abcam.

- Isoniazid. (2024).

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.

- What is the mechanism of Isoniazid? (2024).

- MTT Proliferation Assay Protocol. (2025).

- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025). Dr.Oracle.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Search.

- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. (1976). PubMed.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.

- Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (n.d.). PubMed Central.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (n.d.).

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). Google Search.

- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). Google Search.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PubMed Central.

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI.

- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.

- Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2025). MDPI.

- In vitro assays for cyclooxygenase activity and inhibitor characteriz

- A Comparative Guide to the Antimicrobial Potential of Isonicotinaldehyde Deriv

- Design rationale of isonicotinates. (n.d.).

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.

- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.).

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. (n.d.). FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Anti-inflammatory activities of isonicotinamides and isonicotinates. (n.d.).

- Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (n.d.). Bentham Science Publisher.

- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). Scite.ai.

- Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (n.d.).

- Novel isoniazid derivative as promising antituberculosis agent. (2020). PubMed Central.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- synthesis, characterization and antibacterial activity of isonicotinic acid hydrazide complexes with. (n.d.). UNN.

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistnotes.com [chemistnotes.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. unn.edu.ng [unn.edu.ng]

- 25. hereditybio.in [hereditybio.in]

- 26. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 30. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academicjournals.org [academicjournals.org]

- 32. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Aminopiperidine-Substituted Heterocycles as Modulators of Disease Targets

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of aminopiperidine-substituted heterocycles. Moving beyond a mere catalog of compounds, this document delves into the mechanistic underpinnings of their activity, offers detailed experimental protocols for their evaluation, and presents a comparative analysis of their potency against key biological targets. The structure of this guide is designed to follow the scientific journey, from understanding the molecular targets to the practicalities of assessing compound efficacy and selectivity.

I. The Aminopiperidine Scaffold: A Privileged Motif in Medicinal Chemistry

The aminopiperidine moiety is a recurring structural feature in a diverse array of biologically active molecules. Its prevalence stems from a combination of desirable physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility which allows for optimal binding to target proteins, and its general metabolic stability. When incorporated into heterocyclic ring systems, the resulting aminopiperidine-substituted heterocycles offer a versatile platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will explore the therapeutic applications of this chemical class across several key disease areas.

II. Therapeutic Arenas and Key Molecular Targets

The therapeutic utility of aminopiperidine-substituted heterocycles spans a wide range of diseases, primarily by targeting specific proteins involved in pathophysiology. This section will explore the key targets in major therapeutic areas.

A. Infectious Diseases: Halting Viral Entry and Replication

1. C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Aminopiperidine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral lifecycle.

Mechanism of Action: CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein, inducing a conformational change that prevents the viral glycoprotein gp120 from engaging with the receptor. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry.

Signaling Pathway: HIV-1 Entry via CCR5

Caption: HIV-1 entry and the point of inhibition by aminopiperidine CCR5 antagonists.

2. Hepatitis C Virus (HCV) NS5A Inhibition

The Hepatitis C virus non-structural protein 5A (NS5A) is a multi-functional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[1] Aminopiperidine-containing molecules have emerged as potent inhibitors of NS5A.

Mechanism of Action: While the precise mechanism is still under investigation, NS5A inhibitors are believed to bind to the N-terminus of NS5A (domain I).[2] This binding event is thought to interfere with the protein's dimeric structure and disrupt its interaction with other viral and host factors, ultimately leading to a blockage in the formation of the viral replication complex and subsequent virion assembly.[2]

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for assessing anti-HCV activity using a replicon assay.

B. Oncology: Modulating RAS Signaling

Son of Sevenless Homolog 1 (SOS1) Activation

The Ras family of small GTPases are critical regulators of cell proliferation, and their aberrant activation is a hallmark of many cancers. Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates Ras by promoting the exchange of GDP for GTP.[3] Certain aminopiperidine-substituted indoles have been identified as activators of SOS1.[4]

Mechanism of Action: These compounds bind to an allosteric site on the SOS1 protein, which enhances its catalytic activity.[3] This leads to an increased rate of nucleotide exchange on Ras, resulting in elevated levels of active, GTP-bound Ras. While seemingly counterintuitive for an anti-cancer strategy, modulating the RAS-SOS1 interaction can lead to complex downstream signaling effects, including negative feedback loops that can ultimately decrease signaling through pathways like the MAPK/ERK cascade at higher compound concentrations.[4]

Signaling Pathway: SOS1-Mediated RAS Activation

Caption: SOS1-mediated activation of Ras and the point of modulation by aminopiperidine activators.

C. Neuroscience: Targeting Ion Channels and Receptors

1. N-type Calcium Channel Blockade for Neuropathic Pain

Voltage-gated N-type calcium channels (CaV2.2) are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters involved in pain signaling.[5] Aminopiperidine derivatives have been developed as potent blockers of these channels.

Mechanism of Action: These compounds physically obstruct the pore of the N-type calcium channel, preventing the influx of calcium ions into the presynaptic terminal upon nerve stimulation. This reduction in intracellular calcium concentration inhibits the release of nociceptive neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), thereby dampening the transmission of pain signals. Some aminopiperidine blockers exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel.[2]

2. Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Substituted 4-aminopiperidines have been identified as potent and selective antagonists of the dopamine D4 receptor.[6]

Mechanism of Action: As antagonists, these compounds bind to the dopamine D4 receptor but do not elicit a biological response. Instead, they block the binding of the endogenous ligand, dopamine, thereby inhibiting the receptor's downstream signaling pathways. D4 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Aminopiperidine antagonists prevent this signaling cascade.

Signaling Pathway: Dopamine D4 Receptor

Caption: Dopamine D4 receptor signaling and its inhibition by aminopiperidine antagonists.

III. Experimental Protocols for Compound Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of aminopiperidine-substituted heterocycles.

A. Radioligand Binding Assay for CCR5

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed in a cell membrane preparation.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[8]

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[9]

-

Test compound at various concentrations (typically a 10-point serial dilution).

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1β) at a concentration near its Kd.

-

Cell membrane preparation.

-

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known non-radiolabeled CCR5 antagonist (e.g., Maraviroc).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. HCV Replicon Luciferase Assay

Principle: This cell-based assay utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic or full-length HCV RNA that can autonomously replicate.[10] The replicon RNA also contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.[10]

Protocol:

-

Cell Culture and Plating:

-

Maintain Huh-7 cells harboring an HCV replicon with a luciferase reporter in appropriate growth medium containing a selection agent (e.g., G418).

-

Plate the cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the end of the assay.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopiperidine test compound in cell culture medium.

-

Remove the growth medium from the plated cells and add the medium containing the test compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified CO₂ incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a passive lysis buffer and incubate at room temperature with gentle shaking for 15 minutes.[10]

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal of the compound-treated wells to the vehicle-treated control wells.

-

Plot the percentage of replication inhibition against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration of compound that inhibits viral replication by 50%) by fitting the data to a dose-response curve.

-

A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be performed to determine the CC50 and ensure that the observed antiviral effect is not due to cell death.

-

C. Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels

Principle: This technique allows for the direct measurement of ionic currents flowing through N-type calcium channels in a single cell. It is the gold standard for characterizing the effects of ion channel modulators.

Protocol:

-

Cell Preparation:

-

Use a cell line that endogenously expresses or has been engineered to express N-type calcium channels (e.g., HEK293 cells stably expressing CaV2.2).

-

Plate the cells on glass coverslips for recording.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing a charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to avoid calcium-dependent inactivation) and blockers of other channels (e.g., tetrodotoxin for sodium channels).

-

Pull a glass micropipette (recording electrode) with a resistance of 3-7 MΩ and fill it with an internal solution (e.g., a Cs-based solution to block potassium channels).[11]

-

-

Whole-Cell Configuration:

-

Using a micromanipulator, carefully approach a cell with the recording pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.[12]

-

-

Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a holding potential where the N-type channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit inward N-type calcium channel currents.

-

Record the baseline currents.

-

Perfuse the test aminopiperidine compound into the recording chamber and record the currents again at steady-state block.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of current inhibition at each compound concentration.

-